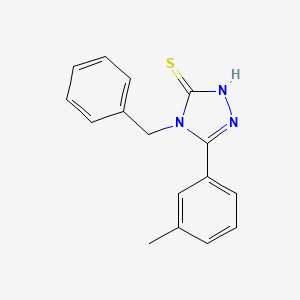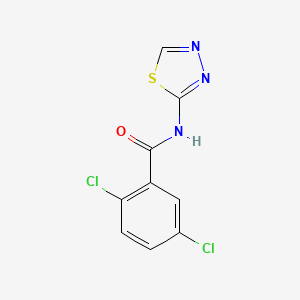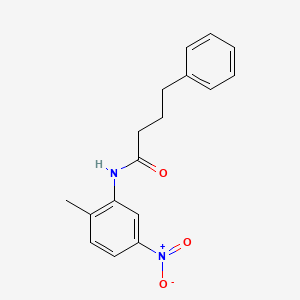
N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used as a research chemical in various scientific studies. MK-677 is known for its ability to increase the production of growth hormone, which has various physiological effects on the body.
Mecanismo De Acción
N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide works by stimulating the production of growth hormone through the activation of the ghrelin receptor. This receptor is primarily found in the hypothalamus and pituitary gland and is involved in regulating appetite, energy metabolism, and growth hormone secretion.
Biochemical and Physiological Effects
The increased production of growth hormone induced by this compound has various physiological effects on the body, including increased muscle mass and strength, improved bone density, and enhanced immune function. It also has metabolic effects, such as increased fat oxidation and improved insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the ghrelin receptor. However, its long half-life and potential for off-target effects may limit its usefulness in certain studies.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide, including its potential use in treating age-related conditions, such as sarcopenia and cognitive decline. It may also have applications in sports medicine and rehabilitation, as well as in the development of novel therapies for various medical conditions. Further research is needed to fully understand the potential benefits and limitations of this compound.
Métodos De Síntesis
The synthesis of N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide involves several steps, including the reaction of 2-methyl-5-nitrobenzaldehyde with 4-phenylbutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization and is obtained in the form of a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide has been extensively studied for its potential use in treating various medical conditions, such as growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its anti-aging properties and its ability to improve cognitive function.
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-10-11-15(19(21)22)12-16(13)18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZKWASLSCVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

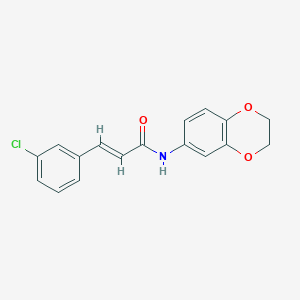
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
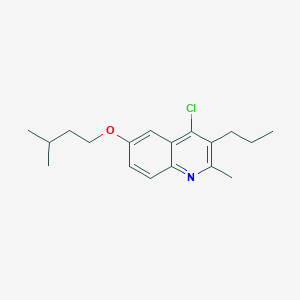
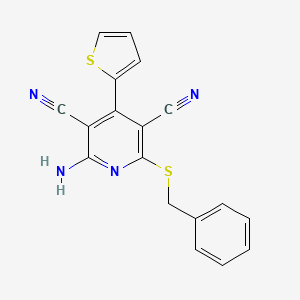
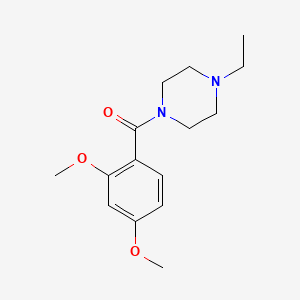
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
